4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)
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Overview
Description
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid), also known as PPOBA, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been studied for its potential applications in various scientific research areas, including cancer research, drug discovery, and materials science. In cancer research, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been used as a scaffold for the development of new drugs with improved bioactivity and selectivity. In materials science, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been used to synthesize novel materials with unique properties such as self-healing and stimuli-responsive behavior.
Mechanism of Action
The mechanism of action of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins and play a role in cancer cell invasion and metastasis. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has also been shown to inhibit the activity of protein tyrosine kinases (PTKs), which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of MMP and PTK activity. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is its versatility as a scaffold for the development of new drugs and materials. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) can be easily modified to introduce new functional groups and improve its bioactivity and selectivity. However, one limitation of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid). One direction is the development of new 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of new 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)-based materials with unique properties and applications in areas such as sensors, actuators, and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) and its potential therapeutic benefits.
Synthesis Methods
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) can be synthesized by reacting 4,4'-diaminodiphenyl ether with 4-oxo-2-butenoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
properties
IUPAC Name |
(E)-4-[4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8/c29-23(13-15-25(31)32)27-17-1-5-19(6-2-17)35-21-9-11-22(12-10-21)36-20-7-3-18(4-8-20)28-24(30)14-16-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMHMJDSXQKRO-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-4,4'-[benzene-1,4-diylbis(oxybenzene-4,1-diylimino)]bis(4-oxobut-2-enoic acid) |
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